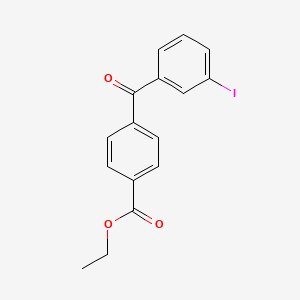

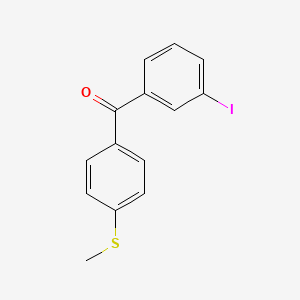

4-Ethoxy-4'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

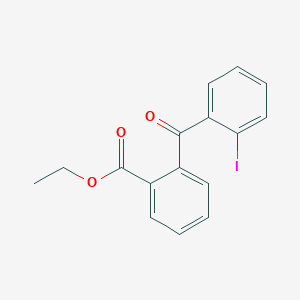

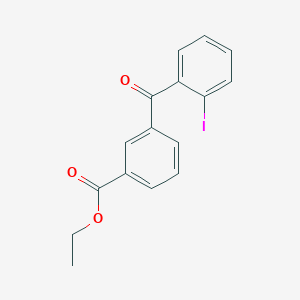

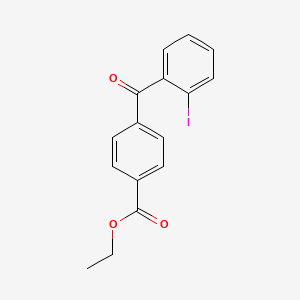

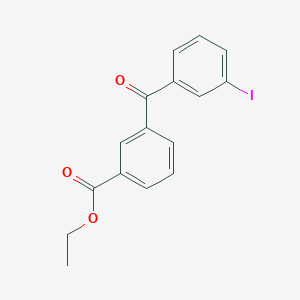

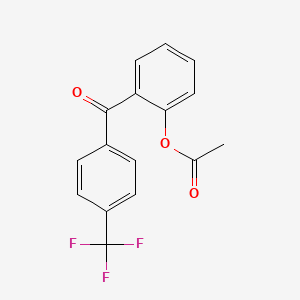

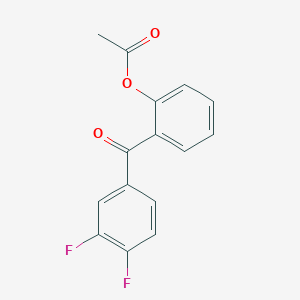

4-Ethoxy-4’-iodobenzophenone is a synthetic organic compound with the molecular formula C15H13IO2 and a molecular weight of 352.17 . It has potential applications in various fields of research and industry.

Molecular Structure Analysis

The IUPAC name for this compound is (4-ethoxyphenyl)(4-iodophenyl)methanone . The InChI code is 1S/C15H13IO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 .Applications De Recherche Scientifique

Environmental Analysis

- Detection of Environmental Pollutants : Wahlberg, Renberg, and Wideqvist (1990) developed a method for determining nonylphenol and nonylphenol ethoxylates in water, sludge, and biota, which are environmental pollutants. This method involves converting substances into pentafluorobenzoyl derivatives for quantification, highlighting the role of similar compounds in environmental analysis (Wahlberg, Renberg, & Wideqvist, 1990).

Chemical Composition and Antioxidant Activity

- Analysis of Plant Extracts : León et al. (2014) investigated the chemical composition and phenolic contents of Protea hybrid ‘Susara’, including compounds structurally related to 4-Ethoxy-4'-iodobenzophenone. They found high antioxidant activity, suggesting potential applications in food preservation and pharmaceutical industries (León et al., 2014).

Photoinitiators in Polymerization

- Polymerization Photoinitiators : Mateo, Bosch, Catalina, and Sastre (1991) explored the use of aminated benzophenones as photoinitiators in methyl methacrylate polymerization, comparing their efficiency with that of other compounds. This research has implications for the development of new materials and industrial processes (Mateo et al., 1991).

Antioxidant Effects

- Antioxidant Properties : Rubio-Cortés et al. (2021) evaluated the antioxidant effect of various 4-ethoxy-phenols. They found that most of these new molecules exhibited high antioxidant activity, suggesting potential applications in healthcare and cosmetics (Rubio-Cortés et al., 2021).

Biodegradation Studies

- Biodegradation Research : Zimmerman, Umezawa, Broda, and Higuchi (1988) studied the degradation of a non-phenolic arylglycerol β-aryl ether by Streptomyces cyaneus, identifying 4-Ethoxy-3-methoxybenzoic acid as a main product. This research contributes to understanding the microbial breakdown of complex organic compounds (Zimmerman et al., 1988).

Radical Reactions in Solutions

- Magnetic Field Effects on Radical Reactions : Hayashi, Sakaguchi, and Wakasa (2001) investigated magnetic field effects on radical reactions in solutions, using derivatives of benzophenone, including 4-methoxybenzophenone. Their research provides insights into the dynamics of radical reactions, which are fundamental to understanding various chemical processes (Hayashi, Sakaguchi, & Wakasa, 2001).

Catalytic Activity in Chemical Reactions

- Catalytic Activity in Organic Synthesis : Saka, Çakır, Bıyıklıoğlu, and Kantekin (2013) synthesized new phthalocyanine complexes and evaluated their catalytic activity in the oxidation of cyclohexene. This research is significant in the field of catalysis and organic synthesis (Saka et al., 2013).

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMJXEWZXLBEBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.